Bisphenol A diacrylate
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Overview
Description
Bisphenol A diacrylate is a chemical compound that belongs to the family of diacrylate esters. It is a derivative of bisphenol A, which is widely used in the production of polycarbonate plastics and epoxy resins. This compound is known for its excellent optical properties, low viscosity, and good adhesion, making it a valuable component in various industrial applications, particularly in the field of UV-curable coatings, adhesives, and inks.
Mechanism of Action
- BPA-D primarily interacts with estrogen-related receptor gamma (ERRγ) in humans . ERRγ is a nuclear receptor that plays a role in regulating gene expression related to energy metabolism, cell proliferation, and differentiation.
- BPA-D acts as an agonist on estrogen receptors (ERs) and an antagonist on androgen receptors (ARs) . This dual action affects hormone signaling pathways.
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Bisphenol A diacrylate, like its parent compound BPA, can interact with various enzymes, proteins, and other biomolecules. BPA is known to possess estrogenic activities, and it can mimic the role of estrogen once it enters living systems . It’s plausible that this compound may have similar interactions, although specific studies on this compound are limited.
Cellular Effects
BPA, from which this compound is derived, has been shown to affect various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s reasonable to hypothesize that this compound may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Bpa, its parent compound, is known to interact with nuclear receptors and affect their normal function . It’s plausible that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. Studies on BPA have shown that its effects can change over time. For instance, exposure to BPA has been linked to developmental cancers, reproductive impairments, neurological and behavioral disorders, cardiovascular diseases, obesity, and diabetes .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. Research on BPA has shown that its effects can vary with different dosages. For instance, low doses of BPA have been linked to adverse reproductive effects in male offspring of mice . High doses of BPA have been associated with hormone-dependent pathologies .
Metabolic Pathways
BPA is metabolized in the liver through glucuronidation . The liver enzyme UDP-glucuronosyltransferases 2B15 (UGTs) is responsible for the glucuronidation of BPA followed by its excretion through sweat or urine in the form of BPA glucuronide . It’s plausible that this compound may be involved in similar metabolic pathways.
Transport and Distribution
Studies on BPA have shown that it has high mobility in porous media, such as soil, and can contaminate soil and groundwater systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisphenol A diacrylate is typically synthesized through the esterification reaction of bisphenol A with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of bisphenol A with acrylic acid in the presence of a suitable catalyst. The reaction is conducted in a reactor equipped with a distillation column to remove water formed during the reaction. The crude product is then purified using techniques such as vacuum distillation or solvent extraction to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Bisphenol A diacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form cross-linked polymer networks.
Addition Reactions: It can react with nucleophiles, such as amines and thiols, to form addition products.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield bisphenol A and acrylic acid.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.
Addition Reactions: Typically carried out in the presence of a base, such as triethylamine, at room temperature.
Hydrolysis: Conducted in aqueous acidic or basic solutions at elevated temperatures.
Major Products Formed
Polymerization: Cross-linked polymer networks used in coatings and adhesives.
Addition Reactions: Various addition products depending on the nucleophile used.
Hydrolysis: Bisphenol A and acrylic acid.
Scientific Research Applications
Bisphenol A diacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of UV-curable polymers and coatings.
Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: Utilized in dental materials, such as dental fillings and sealants, due to its excellent mechanical properties and biocompatibility.
Industry: Applied in the production of high-performance coatings, adhesives, and inks for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A dimethacrylate: Similar to bisphenol A diacrylate but contains methacrylate groups instead of acrylate groups.
Ethoxylated this compound: Contains ethoxy groups, which improve its solubility and flexibility.
Bisphenol A glycerolate diacrylate: Contains glycerol groups, enhancing its hydrophilicity and biocompatibility.
Uniqueness
This compound is unique due to its combination of excellent optical properties, low viscosity, and good adhesion. These properties make it particularly suitable for applications in UV-curable coatings, adhesives, and inks, where rapid curing and high performance are essential.
Properties
IUPAC Name |
[4-[2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-5-19(22)24-17-11-7-15(8-12-17)21(3,4)16-9-13-18(14-10-16)25-20(23)6-2/h5-14H,1-2H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLPGTXWCFQMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106980-37-4 |
Source
|
Details | Compound: 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106980-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.